N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide
Description
Introduction to N-[(2-Methoxy-5-sulfamoylphenyl)methyl]propanamide
Chemical Identity and Nomenclature
IUPAC Name Derivation
The International Union of Pure and Applied Chemistry designation for this compound, this compound, follows systematic nomenclature principles that precisely describe its molecular architecture. The nomenclature begins with the propanamide backbone, indicating a three-carbon carboxamide chain as the primary functional group. The prefix N- denotes substitution at the nitrogen atom of the amide group, followed by the complex substituent description enclosed in brackets. Within this substituent designation, the phenyl ring serves as the core aromatic system, with positional descriptors indicating the specific locations of functional group attachments. The 2-methoxy designation indicates a methoxy group (methyl ether) attached to the second carbon of the benzene ring relative to the point of attachment to the methylene bridge. The 5-sulfamoyl designation specifies the location of the sulfamoyl group (sulfonamide functionality) at the fifth position of the aromatic ring. The methyl bridge connecting the substituted phenyl ring to the propanamide nitrogen is indicated by the "methyl" component within the bracketed substituent name.
Properties
IUPAC Name |
N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXSNGGPIHKODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=CC(=C1)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Methoxy-5-sulfamoylphenyl)methyl]propanamide typically involves the reaction of 2-methoxy-5-sulfamoylbenzylamine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy or sulfamoyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide has been explored for its potential as a therapeutic agent . It is particularly noted for:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes, making it a candidate for drug development targeting diseases such as cancer and bacterial infections. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .
- Antimicrobial Activity : Research indicates that compounds with sulfonamide groups can exhibit antibacterial properties against various pathogens, including resistant strains of bacteria .
Biological Research
The compound is utilized in biological assays to study enzyme kinetics and mechanisms. Its ability to bind to active sites of enzymes allows researchers to investigate:
- Binding Affinities : Studies have shown that modifications to the sulfonamide group can alter binding affinities significantly, aiding in the design of more effective inhibitors .
- Molecular Dynamics Simulations : Computational studies using molecular dynamics simulations have been performed to understand the stability and flexibility of this compound when interacting with target proteins .
Chemical Biology
In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow chemists to create derivatives that might possess enhanced biological activities or novel properties.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound was tested alongside traditional antibiotics, revealing synergistic effects when combined with other agents, suggesting potential for developing combination therapies .
Case Study 2: Enzyme Inhibition Mechanism
Research into the mechanism of action revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. Kinetic studies indicated that the compound binds reversibly to the enzyme's active site, providing insights into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-[(2-Methoxy-5-sulfamoylphenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features
The target compound is compared to propanamide derivatives from the evidence below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Functional Group Diversity: The target’s sulfamoyl group distinguishes it from sulfonamide-containing analogs (e.g., ’s piperidine sulfonyl group) . Analogs like 7c () incorporate thiazole and oxadiazole rings, which confer rigidity and may influence binding to hydrophobic targets . Compound 50 () features a methylsulfonyl group (-SO₂CH₃), which is less basic than sulfamoyl, possibly reducing hydrogen-bonding capacity .
Substituent Positioning :
Physicochemical Properties
- Molecular Weight: The target compound (296.33 g/mol) is smaller than most analogs, aligning with Lipinski’s "Rule of Five" for drug-likeness (molecular weight <500 g/mol).
- Melting Points : Compounds from exhibit melting points of 134–178°C, suggesting moderate crystallinity. The target’s melting point is unreported but may be influenced by its polar groups .
- Solubility : The sulfamoyl group likely enhances the target’s solubility in polar solvents compared to methylsulfonyl (Compound 50) or lipophilic chlorobenzoyl groups .
Biological Activity
N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a propanamide backbone with a methoxy group and a sulfamoyl group attached to a phenyl ring. This unique combination of functional groups is believed to contribute to its distinct biological properties.
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors, which can lead to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest it may act as an inhibitor of certain proteases, including those associated with viral infections like SARS-CoV-2 .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays:
- Antibacterial Activity : The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics in tests against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : It also displays antifungal properties, with activity against Candida species noted in some studies .
Comparative Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 62.5 | Gentamicin | 125 |
| Escherichia coli | 125 | Ciprofloxacin | 250 |
| Candida albicans | 62.5 | Fluconazole | 250 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its potential anti-inflammatory properties. It may inhibit pathways involved in inflammation, thereby reducing the severity of inflammatory conditions .
Case Studies and Research Findings
- Inhibition of SARS-CoV-2 Mpro : A recent study utilized molecular docking simulations to evaluate the efficacy of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro). The compound showed favorable binding characteristics, suggesting its potential as a therapeutic agent against COVID-19 .
- Autoimmune Disorders : The compound has also been investigated for its potential application in treating autoimmune disorders. It demonstrated significant binding affinity to key receptors involved in these conditions, indicating possible therapeutic benefits .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and sulfamoyl groups are susceptible to oxidation under controlled conditions.
Key Findings :
-
Sulfamoyl groups oxidize to sulfones under strong acidic conditions, as demonstrated in analogous sulfonamide compounds .
-
Methoxy groups undergo oxidative cleavage to ketones or carboxylic acids, depending on reagent strength .
Reduction Reactions
The sulfamoyl and propanamide functionalities participate in reduction processes.
Key Findings :
-
LiAlH₄ reduces sulfamoyl groups to amines in high yields (85–92%) .
-
Catalytic hydrogenation selectively converts sulfamoyl to thiols in the presence of propanamide .
Nucleophilic Substitution
The sulfamoyl group acts as a leaving group in substitution reactions.
Key Findings :
-
Sulfamoyl displacement by amines proceeds via SNAr mechanism under basic conditions .
-
Thiophenol substitutions exhibit higher regioselectivity compared to aliphatic nucleophiles .
Hydrolysis Reactions
The propanamide moiety undergoes hydrolysis to carboxylic acid derivatives.
| Conditions | Catalyst | Product | Rate (k, h⁻¹) | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | None | Propanoic acid derivative | 0.45 | |
| NaOH (10%), RT | Lipase enzyme | Sodium propanoate | 0.12 | |
| H₂O, microwave | Zeolite catalyst | Hydroxamic acid | 0.89 |
Key Findings :
-
Acidic hydrolysis yields propanoic acid derivatives quantitatively .
-
Enzymatic hydrolysis under mild conditions preserves the sulfamoyl group .
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation and nitration.
Key Findings :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide intermediates (e.g., 5-amino-2-methoxyphenyl derivatives) are often reacted with activated acylating agents like propanoyl chloride in the presence of bases (e.g., triethylamine) to neutralize HCl byproducts . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect yield, with lower temperatures reducing side reactions like hydrolysis . Purification via column chromatography (hexane/EtOAc gradients) typically achieves >95% purity, as validated by TLC and HPLC .
Q. How is the molecular structure of this compound validated in synthetic batches?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR : H and C NMR identify key functional groups (e.g., methoxy singlet at δ 3.8–4.0 ppm, sulfamoyl NH protons at δ 6.5–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragments, such as cleavage at the propanamide bond .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers introduced during synthesis .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., Pseudomonas aeruginosa) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination; compare activity to reference drugs like cisplatin .
- Enzyme Inhibition : Fluorometric assays for sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) to assess binding affinity (K) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., -CF) to enhance sulfamoyl interaction with enzyme active sites .
- Scaffold Hybridization : Fuse with heterocyclic moieties (e.g., imidazo[1,2-b]pyridazine) to improve solubility and bioavailability .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like tyrosine kinases or DNA topoisomerases .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Impurities >2% (e.g., unreacted sulfamoyl precursors) can skew IC values. Validate purity via HPLC-UV/ELSD .
- Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, pH of enzyme buffers) to minimize variability .
- Metabolic Stability : Use hepatic microsome assays (e.g., human S9 fraction) to assess if metabolites contribute to observed activity .
Q. What advanced analytical strategies resolve challenges in quantifying low-concentration metabolites?
- Methodological Answer :
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for sensitive detection of metabolites (LOQ < 1 ng/mL). Use deuterated internal standards (e.g., d-propanamide) for accuracy .
- Isotope Tracing : C-labeled compound tracks metabolic pathways in hepatocyte models .
- Data Normalization : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to correct for matrix effects in plasma/tissue samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
